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Compound of Interest

Compound Name:
(2-Fluorobenzyl)hydrazine

dihydrochloride

Cat. No.: B581231 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known solubility and stability

characteristics of (2-Fluorobenzyl)hydrazine dihydrochloride (CAS No: 1349715-77-0). Due

to the limited availability of specific quantitative data in public literature, this document focuses

on established physicochemical principles, qualitative descriptions, and standardized

experimental protocols that enable researchers to determine these critical parameters.

Physicochemical Properties
(2-Fluorobenzyl)hydrazine dihydrochloride is the salt form of the parent compound, (2-

Fluorobenzyl)hydrazine.[1][2] The inclusion of two hydrochloride moieties significantly

influences its physical and chemical properties, particularly its solubility and handling

characteristics.[1]
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Property Value Source

CAS Number 1349715-77-0 [3]

Molecular Formula C₇H₁₁Cl₂FN₂ [1][2][3]

Molecular Weight 213.08 g/mol [1][2][3]

Parent Compound
(2-Fluorobenzyl)hydrazine

(CAS: 51859-98-4)
[1][4]

Recommended Storage 4°C, stored under nitrogen [3]

Solubility Profile
The dihydrochloride salt form of (2-Fluorobenzyl)hydrazine is expected to confer significantly

greater aqueous solubility compared to its free base counterpart.[1] The ionic character

introduced by the two protonated nitrogen centers and their associated chloride counterions

promotes favorable interactions with polar protic solvents.[1]

2.1 Qualitative Solubility

While specific quantitative data is not readily available, a qualitative solubility profile can be

inferred based on the compound's structure.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.chemscene.com/product/1349715-77-0.html
https://www.smolecule.com/products/s837372
https://pubchem.ncbi.nlm.nih.gov/compound/2-Fluorobenzyl_hydrazine-dihydrochloride
https://www.chemscene.com/product/1349715-77-0.html
https://www.smolecule.com/products/s837372
https://pubchem.ncbi.nlm.nih.gov/compound/2-Fluorobenzyl_hydrazine-dihydrochloride
https://www.chemscene.com/product/1349715-77-0.html
https://www.smolecule.com/products/s837372
https://pubchem.ncbi.nlm.nih.gov/compound/2-Fluorobenzyl_hydrazine
https://www.chemscene.com/product/1349715-77-0.html
https://www.smolecule.com/products/s837372
https://www.smolecule.com/products/s837372
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b581231?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Solvent Expected Solubility Rationale

Water High

The dihydrochloride salt form

is highly polar and readily

solvated by water molecules.

[1]

Methanol / Ethanol Soluble

Lower alcohols are polar protic

solvents capable of solvating

the ionic salt.[1]

DMSO Soluble

A polar aprotic solvent known

for its broad solubilizing

capabilities for organic salts.

Acetonitrile Slightly Soluble

Less polar than water or

DMSO, may require heating or

sonication.

Dichloromethane Insoluble / Poor

A non-polar organic solvent,

unlikely to dissolve the highly

polar salt form.

Diethyl Ether / Hexanes Insoluble

Non-polar solvents are

incompatible with the ionic

nature of the compound.

2.2 Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard and reliable technique for determining the equilibrium

solubility of a compound.[5]

Objective: To determine the saturation concentration of (2-Fluorobenzyl)hydrazine
dihydrochloride in a specific solvent at a controlled temperature.

Materials:

(2-Fluorobenzyl)hydrazine dihydrochloride

Solvent of interest (e.g., pH 7.4 phosphate buffer)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.smolecule.com/products/s837372
https://www.smolecule.com/products/s837372
https://www.scielo.br/j/bjps/a/VqzsXXq6BnPb3QJ3mdn8pcS/?format=pdf&lang=en
https://www.benchchem.com/product/b581231?utm_src=pdf-body
https://www.benchchem.com/product/b581231?utm_src=pdf-body
https://www.benchchem.com/product/b581231?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b581231?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Orbital shaker with temperature control

Calibrated pH meter

Analytical balance

Volumetric flasks and pipettes

Syringe filters (e.g., 0.22 µm PVDF)

Validated analytical method for quantification (e.g., HPLC-UV)

Procedure:

Preparation: Set the orbital shaker to the desired temperature (e.g., 25°C or 37°C).[5]

Addition of Compound: Add an excess amount of (2-Fluorobenzyl)hydrazine
dihydrochloride to a known volume of the solvent in a sealed flask. The presence of

undissolved solid is essential to ensure saturation.[5]

Equilibration: Place the flask in the orbital shaker and agitate at a constant speed (e.g., 100-

150 rpm) for a predetermined period (e.g., 24-48 hours) to allow the system to reach

equilibrium.[5]

Sampling: After equilibration, cease agitation and allow the excess solid to settle. Carefully

withdraw an aliquot of the supernatant.

Filtration: Immediately filter the aliquot through a syringe filter to remove any undissolved

particulates. This step is critical to prevent artificially high concentration measurements.

Quantification: Dilute the filtered sample to a concentration within the linear range of the

analytical method and quantify the amount of dissolved compound using a validated HPLC-

UV or other suitable method.

Confirmation: The pH of the saturated solution should be measured and reported.[5] To

confirm equilibrium has been reached, samples can be taken at multiple time points (e.g.,

24h, 48h, 72h) until the concentration remains constant.
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Workflow for Equilibrium Solubility Determination

Preparation

Execution

Analysis

Add excess compound
to solvent

Agitate for 24-48h
to reach equilibrium

Set temperature and
agitation speed

Cease agitation, allow
solid to settle

Withdraw supernatant
aliquot

Filter aliquot (0.22 µm)

Dilute filtrate

Quantify concentration
(e.g., HPLC-UV)

Report solubility
(e.g., mg/mL)

Click to download full resolution via product page

Workflow for Solubility Determination (Shake-Flask)
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Stability Profile
The stability of (2-Fluorobenzyl)hydrazine dihydrochloride is a critical parameter for

ensuring its quality and reliability in experiments. As a dihydrochloride salt, it is expected to

have greater thermal stability than its free base.[1] However, like many hydrazine derivatives, it

may be susceptible to oxidation and degradation under certain conditions.[6]

3.1 Factors Influencing Stability

Temperature: While specific data is limited, related benzylhydrazine dihydrochlorides exhibit

melting points with decomposition between 132-145°C.[1] Recommended storage at 4°C

suggests that elevated temperatures may promote degradation.[3]

Light (Photostability): The parent free base is stored protected from light, indicating potential

photosensitivity.[7] Photostability testing is recommended as part of forced degradation

studies.[8]

pH: The stability of the compound in solution is likely pH-dependent. Extreme pH values

(highly acidic or basic) can catalyze hydrolysis or other degradation pathways.

Oxidation: Hydrazine moieties are known to be susceptible to oxidation.[6] Exposure to

atmospheric oxygen or oxidizing agents should be minimized. Storing under an inert

atmosphere like nitrogen is recommended.[3]

3.2 Experimental Protocol: HPLC-Based Stability Assessment

A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is the

standard for assessing the stability of small molecules and quantifying degradation products.[8]

[9]

Objective: To develop a stability-indicating HPLC method and use it to assess the degradation

of (2-Fluorobenzyl)hydrazine dihydrochloride under various stress conditions.

Part A: Forced Degradation Study The goal is to intentionally degrade the sample to ensure the

analytical method can separate the intact drug from its degradation products.[8]
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Acid/Base Hydrolysis: Incubate separate solutions of the compound in acidic (e.g., 0.1 M

HCl) and basic (e.g., 0.1 M NaOH) conditions at an elevated temperature (e.g., 60°C).

Oxidation: Treat a solution of the compound with an oxidizing agent (e.g., 3% H₂O₂).

Thermal Stress: Expose solid compound and a solution to dry heat (e.g., 80°C).

Photostability: Expose solid compound and a solution to light according to ICH Q1B

guidelines.

Analysis: Analyze all stressed samples by HPLC, alongside an unstressed control, to identify

degradation peaks and confirm peak purity of the main compound. The goal is to achieve ~5-

20% degradation.

Part B: Long-Term Stability Study

Method: Use a validated stability-indicating HPLC method, typically employing a C18 column

with a gradient mobile phase of acidified water and an organic solvent like acetonitrile.[10]

[11]

Sample Preparation: Prepare samples of the compound (either solid or in a specific

formulation) and store them under controlled, long-term conditions (e.g., 25°C/60% RH) and

accelerated conditions (e.g., 40°C/75% RH).[9]

Time Points: Analyze the samples at predetermined time points (e.g., 0, 3, 6, 9, 12 months).

[9]

Data Evaluation: At each time point, quantify the amount of the active compound remaining

and measure the increase in any degradation products. The results are used to establish a

shelf-life and recommended storage conditions.
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Workflow for HPLC-Based Stability Assessment
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Workflow for HPLC-Based Stability Assessment
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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